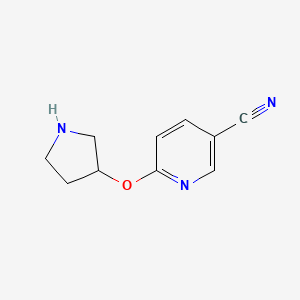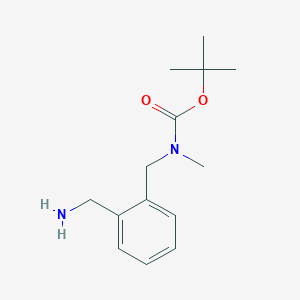
6-(Pyrrolidin-3-yloxy)nicotinonitrile
Übersicht
Beschreibung
6-(Pyrrolidin-3-yloxy)nicotinonitrile is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a nicotinonitrile group, which consists of a pyridine ring with a nitrile group attached to the 3-position .
Molecular Structure Analysis
The molecular structure of 6-(Pyrrolidin-3-yloxy)nicotinonitrile is characterized by a pyrrolidine ring attached to a nicotinonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 6-(Pyrrolidin-3-yloxy)nicotinonitrile are not detailed in the literature, pyrrolidine derivatives are known to undergo a variety of chemical reactions. These include reactions with diols, primary amines, and carbamate-protected amino alcohols .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core component of 6-(Pyrrolidin-3-yloxy)nicotinonitrile, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Biological Activity Profiling
Compounds with the pyrrolidine structure have been studied for their biological activities. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to diverse biological profiles, which is crucial for the binding mode to enantioselective proteins .
Antiviral Agents
Pyrrolidine derivatives have been reported to exhibit antiviral activities. For instance, certain compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting the potential of 6-(Pyrrolidin-3-yloxy)nicotinonitrile in antiviral research .
Anti-HIV Research
The pyrrolidine scaffold has been utilized in the synthesis of compounds screened for anti-HIV activity. This includes the development of inhibitors that prevent HIV-1 and HIV-2 strains replication in acutely infected cells .
Cancer Research
Some pyrrolidine-containing compounds have demonstrated improved activity compared to doxorubicin, a commonly used chemotherapeutic agent. This suggests that 6-(Pyrrolidin-3-yloxy)nicotinonitrile could be a valuable scaffold for developing new anticancer agents .
Agrochemical Applications
The nitrogen-containing heterocyclic compounds like pyrrolidin-2-one, which is structurally related to 6-(Pyrrolidin-3-yloxy)nicotinonitrile, have significant applications in agrochemistry. They are present in both natural and synthetic compounds and contribute to various agrochemical properties .
Wirkmechanismus
The mode of action of a compound generally involves its interaction with biological targets such as proteins or enzymes. The compound may bind to its target, altering its function and leading to changes in cellular processes .
The biochemical pathways affected by the compound would depend on its specific target. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on cell function .
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can influence its pharmacokinetics .
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to potential therapeutic effects in treating disease .
The action environment refers to how factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
6-pyrrolidin-3-yloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-8-1-2-10(13-6-8)14-9-3-4-12-7-9/h1-2,6,9,12H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSBANJTRMOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-3-yloxy)nicotinonitrile | |
CAS RN |
1250163-28-0 | |
| Record name | 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)
![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)

